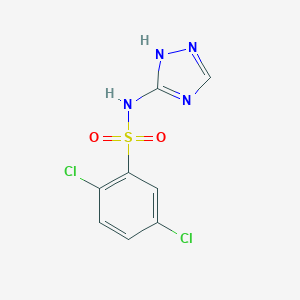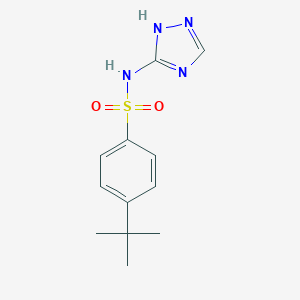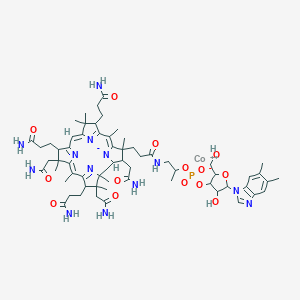
18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one (C21H30O4) is a steroid hormone, also known as 20-hydroxyecdysone, that is produced naturally in insects and some plants. It has been widely studied for its potential applications in scientific research, particularly in the fields of developmental biology and endocrinology.
Wirkmechanismus
The mechanism of action of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one involves binding to specific receptors, known as ecdysone receptors, which are present in a variety of organisms, including insects, plants, and mammals. Upon binding, it activates a cascade of signaling pathways that ultimately lead to changes in gene expression and cellular differentiation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one are diverse and depend on the specific organism and tissue type. In insects, it is involved in the regulation of molting and metamorphosis, while in plants, it plays a role in regulating growth and development. In mammals, it has been shown to have potential applications in the treatment of certain diseases, including cancer and osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one in lab experiments is its specificity for ecdysone receptors, which allows for precise control over gene expression and cellular differentiation. However, one of the limitations is that it may not be suitable for all organisms and tissue types, and its effects may be variable depending on the specific experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one, including further exploration of its role in regulating gene expression and cellular differentiation, as well as its potential applications in the treatment of disease. Additionally, there is a need for further research on the synthesis and purification of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one, as well as the development of more specific and potent ecdysone receptor agonists.
Synthesemethoden
The synthesis of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one can be achieved through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods for chemical synthesis involves the oxidation of ecdysone, a precursor molecule, using reagents such as chromium trioxide or potassium permanganate. Another method involves the enzymatic conversion of ecdysone using the enzyme ecdysone 20-monooxygenase.
Wissenschaftliche Forschungsanwendungen
The potential applications of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one in scientific research are vast, particularly in the fields of developmental biology and endocrinology. It has been shown to play a critical role in insect molting and metamorphosis, and has also been implicated in regulating gene expression and cell differentiation in plants. In mammals, it has been shown to have potential applications in the treatment of certain diseases, including cancer and osteoporosis.
Eigenschaften
CAS-Nummer |
10385-97-4 |
|---|---|
Produktname |
18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one |
Molekularformel |
C21H30O4 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(1R,2S,5S,9R,12S,13R)-6-hydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C21H30O4/c1-19-8-6-14(23)10-13(19)2-3-15-16(19)7-9-20-12-25-21(24,11-22)18(20)5-4-17(15)20/h10,15-18,22,24H,2-9,11-12H2,1H3/t15-,16+,17+,18+,19+,20-,21?/m1/s1 |
InChI-Schlüssel |
GPYDBMQOMJCWRO-IHMLDWSPSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@@]45[C@H]3CC[C@@H]4C(OC5)(CO)O |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC45C3CCC4C(OC5)(CO)O |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2CCC45C3CCC4C(OC5)(CO)O |
Synonyme |
18,20-cyclo-20,21-dihydroxy-4-pregnen-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)






![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)




![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)